N-Ethyl-p-menthane-3-carboxamide
Overview
Description
Mechanism of Action
Target of Action
The primary target of N-Ethyl-p-menthane-3-carboxamide is the Transient Receptor Potential Melastatin-8 (TRPM8) . TRPM8 is a type of ion channel in the transient receptor potential channel family. It is activated by cold temperatures and cooling agents .
Mode of Action
This compound acts as an agonist of the TRPM8 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the TRPM8 receptor, activating it .
Pharmacokinetics
It is known that the compound is insoluble in water but soluble in dmso , which may influence its bioavailability and distribution in the body.
Result of Action
The activation of the TRPM8 receptor by this compound results in a physiological cooling effect . This is why the compound is used in products like oral care items, where it contributes to a refreshing sensation .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its solubility characteristics suggest that it may be more effective in certain formulations or delivery systems . Additionally, its stability and efficacy may be affected by factors such as pH, temperature, and the presence of other compounds.
Biochemical Analysis
Biochemical Properties
N-Ethyl-p-menthane-3-carboxamide is known to interact with the TRPM8 receptor . It acts as an agonist of this receptor , which is a type of protein that plays a crucial role in various biochemical reactions. The nature of this interaction involves the compound binding to the receptor, thereby activating it.
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with the TRPM8 receptor . This receptor is involved in various cellular processes, including cell signaling pathways and cellular metabolism . By acting as an agonist of this receptor, this compound can influence cell function.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with the TRPM8 receptor . As an agonist, it binds to this receptor, leading to its activation. This can result in changes in gene expression and potentially influence enzyme activity .
Temporal Effects in Laboratory Settings
It is known that the compound has a strong and clear physiological cooling effect , suggesting that it may have a stable and lasting impact on cellular function.
Metabolic Pathways
This compound is involved in the menthane monoterpenoid metabolic pathway . This pathway involves various enzymes and cofactors, and the compound’s interaction with these molecules could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
Given its biochemical properties and interactions with the TRPM8 receptor , it is likely that it interacts with various transporters or binding proteins.
Subcellular Localization
Given its known biochemical properties and interactions, it is likely that it is localized to specific compartments or organelles within the cell where the TRPM8 receptor is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-p-menthane-3-carboxamide typically involves the reaction of menthyl carboxylic acid with ethylamine. The process begins with the preparation of menthyl carboxylic acid, which is then converted to menthyl acyl chloride using thionyl chloride. The menthyl acyl chloride is subsequently reacted with ethylamine to form this compound .
Industrial Production Methods: In an industrial setting, the synthesis involves the use of metal magnesium chips, tetrahydrofuran, and methylbenzene in a stainless steel pressure reaction kettleThe resulting menthyl carboxylic acid is then reacted with thionyl chloride and ethylamine to produce this compound .
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-p-menthane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
Scientific Research Applications
N-Ethyl-p-menthane-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a cooling agent in various chemical formulations.
Biology: Studied for its effects on sensory receptors and its potential use in biological assays.
Medicine: Investigated for its potential therapeutic effects, particularly in providing cooling sensations in topical formulations.
Industry: Widely used in the production of oral care products, foods, beverages, toiletries, and cosmetics due to its cooling properties
Comparison with Similar Compounds
- WS-23 (N,2,3-trimethyl-2-propan-2-ylbutanamide)
- Evercool 180 (N-p-benzene-acetonitrile menthanecarboxamide)
- Evercool 190 (N-(2-pyridine-2-yl)ethyl-3-p-menthancarboxamide)
Comparison: N-Ethyl-p-menthane-3-carboxamide is unique in its strong and clear physiological cooling effect, which is longer-lasting compared to other cooling agents. While WS-23, Evercool 180, and Evercool 190 also possess cooling properties, this compound is preferred in many applications due to its pure cooling feel and lack of foreign flavor .
Properties
IUPAC Name |
N-ethyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c1-5-14-13(15)12-8-10(4)6-7-11(12)9(2)3/h9-12H,5-8H2,1-4H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUNOFAIHSALQQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC(CCC1C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047039 | |
Record name | N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, White solid; Slight menthol like cooling effect | |
Record name | Ethyl menthane carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water, Soluble (in ethanol) | |
Record name | N-Ethyl 2-isopropyl-5-methylcyclohexanecarboxamide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1590/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
39711-79-0 | |
Record name | N-Ethyl-p-menthane-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39711-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039711790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanecarboxamide, N-ethyl-5-methyl-2-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-Ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5047039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-2-(isopropyl)-5-methylcyclohexanecarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.618 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL MENTHANE CARBOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S7S02945H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl menthane carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
91 - 93 °C | |
Record name | Ethyl menthane carboxamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0037834 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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